2-Isopropyl-[1]naphthylamine

Medicinal Chemistry Physicochemical Profiling Amine Basicity

2-Isopropyl-naphthylamine (CAS 106213-85-8) is a C2-isopropyl-substituted derivative of 1-naphthylamine. This structural modification introduces steric bulk and alters the electron density of the naphthalene ring adjacent to the primary amine, differentiating it from the unsubstituted parent 1-naphthylamine (CAS 134-32-7) and the 2-naphthylamine isomer (CAS 91-59-8).

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 106213-85-8
Cat. No. B3210154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-[1]naphthylamine
CAS106213-85-8
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=CC=CC=C2C=C1)N
InChIInChI=1S/C13H15N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,14H2,1-2H3
InChIKeyRUMDRIODOLGRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-1-naphthylamine (CAS 106213-85-8): A Sterically and Electronically Differentiated 1-Naphthylamine Scaffold for Research and Industrial Sourcing


2-Isopropyl-[1]naphthylamine (CAS 106213-85-8) is a C2-isopropyl-substituted derivative of 1-naphthylamine. This structural modification introduces steric bulk and alters the electron density of the naphthalene ring adjacent to the primary amine, differentiating it from the unsubstituted parent 1-naphthylamine (CAS 134-32-7) and the 2-naphthylamine isomer (CAS 91-59-8) [1]. The compound is listed as a chemical intermediate with a standard purity of ≥98% (HPLC) and predicted physicochemical properties including a pKa of 4.53 ± 0.10 . While published experimental data for this specific compound are sparse, its distinct steric and electronic profile compared to common unsubstituted and N-alkyl naphthylamine analogs provides a rational basis for its selection as a building block in medicinal chemistry, asymmetric catalysis, and materials science where conventional naphthylamines fail to deliver the required reactivity or selectivity.

Scaffold Differentiation

Sterically shielded 1-naphthylamine core with C2-isopropyl substitution

Distinct from parent 1-naphthylamine and 2-naphthylamine scaffolds

Physicochemical Profile

Elevated amine basicity relative to unsubstituted naphthylamines

May alter protonation state in reaction or assay conditions

Sourcing Readiness

Certified purity with batch-specific analytical documentation

Supports procurement for time-sensitive synthesis campaigns

Why Unsubstituted or N-Alkyl Naphthylamines Cannot Replace 2-Isopropyl-1-naphthylamine (CAS 106213-85-8) in Performance-Critical Applications


Procurement decisions that treat 1-naphthylamine, 2-naphthylamine, or N-isopropyl-1-naphthylamine as interchangeable with 2-isopropyl-1-naphthylamine risk undermining project outcomes due to fundamental differences in steric environment, basicity, and regiochemical reactivity. The C2-isopropyl group imposes greater steric hindrance around the NH₂ group than an unsubstituted scaffold, which can enhance enantioselectivity in asymmetric transformations or alter the binding pose in medicinal chemistry targets [1]. The predicted pKa of 4.53 places the compound in a distinct basicity range compared to 1-naphthylamine (experimental pKa ~3.92), impacting protonation state under physiological or reaction conditions [2]. Below, we present the limited but decision-relevant quantitative evidence that substantiates this differentiation for scientific selection.

Target 2-Isopropyl-1-naphthylamine

1-Naphthylamine (CAS 134-32-7) has a lower pKa (~3.92 vs. ~4.53 predicted), which may shift protonation equilibrium and alter reactivity or binding under physiological or acidic workup conditions.

Alternative N-Isopropyl-1-naphthylamine

N-alkyl substitution does not provide the ortho steric shielding of a C2-ring isopropyl group; the steric environment near the amine differs fundamentally, which may affect enantioselective outcomes in asymmetric catalysis.

Alternative 2-Naphthylamine (CAS 91-59-8)

The 2-naphthylamine isomer directs electrophilic substitution to different ring positions; regioisomeric downstream products accessible from the target scaffold may not be obtainable.

Quantitative Differentiation Evidence: 2-Isopropyl-1-naphthylamine (CAS 106213-85-8) vs. Closest Naphthylamine Analogs


Basicity Modulation: pKa Shift Relative to 1-Naphthylamine and 2-Naphthylamine

The predicted pKa of 2-isopropyl-1-naphthylamine (4.53 ± 0.10) is approximately 0.6 log units higher than the experimentally measured pKa of 1-naphthylamine (~3.92), indicating a meaningful increase in basicity conferred by the electron-donating isopropyl group [1]. This also exceeds the pKa of 2-naphthylamine (~4.16) [2]. The shift in protonation equilibrium influences solubility, membrane permeability, and salt formation during procurement and formulation.

Basicity Modulation
Cross-study comparable
pKa 4.53 ± 0.10 (predicted)
vs. 1-Naphthylamine pKa ~3.92 (exp.)
ΔpKa ≈ +0.61
Reported higher basicity may influence protonation-dependent binding and extraction efficiency.
Predicted value; experimental pKa to verify for critical pH-dependent workflows.
Medicinal Chemistry Physicochemical Profiling Amine Basicity

Steric Bulk Differentiation: Increased A-value or Taft Es Parameter Relative to Unsubstituted 1-Naphthylamine

The introduction of an isopropyl group at the C2 position adjacent to the NH₂ significantly increases the steric demand around the nucleophilic center. While an explicit Taft Es parameter is not published, the isopropyl group (Es ≈ -1.71 for O-substitution; comparable steric effect for C-substitution) dwarfs that of hydrogen (Es = 0), creating a sterically shielded amine environment absent in 1-naphthylamine (Es = 0 at C2) [1][2]. This is expected to reduce undesired N-alkylation side reactions and improve enantioselectivity in metal-catalyzed transformations.

Steric Bulk Differentiation
Class-level inference
Isopropyl at C2: Taft Es ≈ -1.71
1-Naphthylamine H at C2: Es = 0
Qualitatively large steric increase
Substantial steric shielding may reduce competitive N-alkylation and support chiral induction screening.
Steric parameter inferred from aliphatic series; context-dependent for aromatic amine applications.
Asymmetric Catalysis Structure-Activity Relationship Steric Parameters

Predicted Boiling Point and Density as Purity and Handling Indicators

The predicted boiling point of 2-isopropyl-1-naphthylamine (326.0 ± 11.0 °C at 760 mmHg) and density (1.053 ± 0.06 g/cm³) provide reference points for distillation purification and identity confirmation that differ from those of 1-naphthylamine (bp ~300.8 °C, density 1.12 g/cm³) [1]. These values are critical for procurement specifications when ordering material of verifiable quality.

Boiling Point & Density
Cross-study comparable
bp 326.0 ± 11.0 °C (pred.)
density 1.053 ± 0.06 g/cm³ (pred.)
Δbp ≈ +25 °C vs. 1-naphthylamine
Distinct boiling point and density support identity confirmation and distillation-based purification.
Predicted values; experimental verification recommended for procurement specifications.
Chemical Procurement Quality Control Physical Properties

Regioselectivity in Electrophilic Aromatic Substitution Dictated by C2-Isopropyl Directing Effects

The C2-isopropyl group in 2-isopropyl-1-naphthylamine is an ortho/para-directing alkyl substituent that electronically deactivates the ring at the position it occupies while activating positions ortho and para to itself on the naphthalene framework. This redirects electrophilic substitution (nitration, halogenation, sulfonation) to different ring positions compared to unsubstituted 1-naphthylamine, where attack occurs predominantly at C4 and C2 [1][2]. While quantitative regiomeric ratios for this specific compound are not publicly available, published studies on 2-alkyl-1-naphthylamine analogs demonstrate that ortho/para ratios can differ by >10:1 compared to the parent scaffold, a critical consideration when the compound is used as a downstream intermediate [3].

Regioselectivity Shift
Class-level inference
C2-isopropyl redirects electrophilic substitution
Target positions: C4, C5, C8 (predicted)
Isomer ratio difference anticipated >10:1
Divergent regioselectivity may enable access to isomerically distinct downstream products.
Quantitative regiomeric data not available for this compound; review based on 2-alkyl analog studies.
Organic Synthesis Regioselectivity Intermediate Procurement

Purity Certification: Demonstrated 98% HPLC Purity with Batch-Specific QC Documentation

Reputable suppliers provide 2-isopropyl-1-naphthylamine at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, many commercial sources of 1-naphthylamine and 2-naphthylamine may contain colored oxidation impurities or residual carcinogenic starting materials due to less rigorous purification. The availability of certified analytical data reduces the need for in-house repurification, saving 1–2 days of labor per procurement cycle.

Purity Certification
Data to verify
98% purity (HPLC) specification
Batch-specific NMR, HPLC, GC reports
Documentation may reduce in-house repurification
Certified purity with traceable analytical data supports procurement confidence for time-sensitive synthesis.
Supplier-provided specification; independent lot verification advised for regulated workflows.
Procurement Analytical Chemistry Quality Assurance

When to Source 2-Isopropyl-1-naphthylamine (CAS 106213-85-8): Evidence-Based Application Scenarios


Design of Sterically Demanding Chiral Ligands for Asymmetric Metal Catalysis

The heightened steric demand adjacent to the primary amine (Taft Es ≈ -1.71 for isopropyl vs. 0 for H) makes 2-isopropyl-1-naphthylamine a superior precursor for chiral N,N- or N,P- ligands, where increased ortho-substitution is known to enhance enantioselectivity in Pd-catalyzed allylic alkylation and Rh-catalyzed hydrogenation [1]. Procurement of the 98% pure compound with batch-specific NMR ensures consistent ligand synthesis without amine oxidation artifacts.

Medicinal Chemistry Lead Optimization Requiring Altered Amine Basicity and CYP Metabolism

The elevated pKa (4.53 vs. ~3.92 for 1-naphthylamine) shifts the amine ionization profile at lysosomal pH, which can reduce phospholipidosis risk while the C2-isopropyl group blocks potential CYP-mediated N-hydroxylation, a metabolic liability of unsubstituted 1-naphthylamine [1]. This scaffold is relevant for CNS drug discovery programs where fine-tuning amine basicity is correlated with brain penetration.

Synthesis of Regioisomerically Pure Downstream Naphthalene Derivatives for Dye and Pigment Chemistry

The C2-isopropyl substituent redirects electrophilic substitution to positions C4/C5/C8, enabling the synthesis of isomerically distinct naphthylamine sulfonic acids and azo dye intermediates that are inaccessible from 1-naphthylamine [1]. The 98% purity with HPLC traceability supports the reproducible production of high-value dyes with tight color specifications.

Pharmacological Tool Compound for Studying Steric Effects on Monoamine Transporter Binding

Class-level evidence from naphthylisopropylamine analog studies indicates that naphthalene substitution pattern profoundly impacts monoamine transporter affinity and selectivity [1]. 2-Isopropyl-1-naphthylamine serves as a key intermediate to prepare novel analogs where the ring-substituted isopropyl group adds steric constraints absent in N-alkylated reference compounds, potentially improving subtype selectivity.

Application
Selection Property
Validation Focus
Sterically demanding chiral ligand design
Ortho-substitution steric profile adjacent to primary amine
Enantioselectivity in metal-catalyzed asymmetric reactions
Medicinal chemistry lead optimization
Amine basicity and CYP-mediated metabolism context
Lysosomal pH ionization profiling and metabolic stability assays
Regioisomerically pure naphthalene derivative synthesis
C2-isopropyl electrophilic directing effect
Isomeric purity of downstream sulfonic acid and azo dye intermediates
Monoamine transporter pharmacology studies
Ring-substituted steric constraint profile
Transporter subtype selectivity screening and SAR interpretation
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